molecular formula C8H8Br2 B1428636 A,A'-Dibromo-P-xylene-D8 CAS No. 74903-77-8

A,A'-Dibromo-P-xylene-D8

Cat. No.: B1428636
CAS No.: 74903-77-8
M. Wt: 272.01 g/mol
InChI Key: RBZMSGOBSOCYHR-MOBLDEHESA-N
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Description

A,A’-Dibromo-P-xylene-D8, also known as 1,4-Bis(bromomethyl)benzene-D8, is a deuterated derivative of A,A’-Dibromo-P-xylene. This compound is characterized by the presence of two bromomethyl groups attached to a benzene ring, with deuterium atoms replacing the hydrogen atoms. It is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

A,A’-Dibromo-P-xylene-D8 can be synthesized through the bromination of P-xylene-D8. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of A,A’-Dibromo-P-xylene-D8 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity P-xylene-D8 and bromine, with the reaction being conducted in large reactors. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

A,A’-Dibromo-P-xylene-D8 undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding P-xylene-D8.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN), typically carried out in polar solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include P-xylene-D8 and other reduced derivatives.

Scientific Research Applications

A,A’-Dibromo-P-xylene-D8 is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which A,A’-Dibromo-P-xylene-D8 exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The bromine atoms on the benzene ring make it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    A,A’-Dibromo-P-xylene: The non-deuterated version of the compound, used in similar applications but without the isotopic labeling.

    A,A’-Dibromo-M-xylene: A positional isomer with bromine atoms on the meta positions of the benzene ring.

    A,A’-Dibromo-O-xylene: Another positional isomer with bromine atoms on the ortho positions of the benzene ring.

Uniqueness

A,A’-Dibromo-P-xylene-D8 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotopic labeling. This allows for detailed investigations of reaction mechanisms and pathways, providing insights that are not possible with non-deuterated compounds.

Properties

IUPAC Name

1,4-bis[bromo(dideuterio)methyl]-2,3,5,6-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2/i1D,2D,3D,4D,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZMSGOBSOCYHR-MOBLDEHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])Br)[2H])[2H])C([2H])([2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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